Cas no 100695-68-9 (1,2-Benzisoxazole-3-acetamide,N-(1-methyl-1-phenylethyl)-5-phenyl-)

1,2-Benzisoxazole-3-acetamide,N-(1-methyl-1-phenylethyl)-5-phenyl- structure
100695-68-9 structure
Product Name:1,2-Benzisoxazole-3-acetamide,N-(1-methyl-1-phenylethyl)-5-phenyl-
CAS No:100695-68-9
MF:C24H22N2O2
MW:370.443686008453
CID:201733
PubChem ID:180903
Update Time:2025-04-19

1,2-Benzisoxazole-3-acetamide,N-(1-methyl-1-phenylethyl)-5-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzisoxazole-3-acetamide,N-(1-methyl-1-phenylethyl)-5-phenyl-
    • 2-(5-phenyl-1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide
    • DTXSID50143451
    • 100695-68-9
    • Inchi: 1S/C24H22N2O2/c1-24(2,19-11-7-4-8-12-19)25-23(27)16-21-20-15-18(13-14-22(20)28-26-21)17-9-5-3-6-10-17/h3-15H,16H2,1-2H3,(H,25,27)
    • InChI Key: AGCGNZOSENFBKK-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(C3C=CC=CC=3)=CC=2C(CC(NC(C)(C)C2C=CC=CC=2)=O)=N1

Computed Properties

  • Exact Mass: 370.16826
  • Monoisotopic Mass: 370.168128
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1
  • XLogP3: 4.7

Experimental Properties

  • Density: 1.177
  • Boiling Point: 625.9°Cat760mmHg
  • Flash Point: 332.3°C
  • Refractive Index: 1.617
  • PSA: 55.13
  • LogP: 5.47970
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